6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide
Overview
Description
6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide is a brominated heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide typically involves the bromination of imidazo[4,5-b]pyridine derivatives. One common method is the reaction of 1H-imidazo[4,5-b]pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In organic chemistry, 6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: The compound has shown potential antimicrobial and antifungal properties, making it a candidate for the development of new drugs. Its ability to interact with biological targets can be exploited in the design of therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may have applications in treating various diseases, including cancer and infectious diseases. Its biological activity makes it a valuable compound in medicinal chemistry.
Industry: In material science, the compound can be used in the development of new materials with specific properties, such as enhanced stability or conductivity. Its unique structure allows for the creation of novel materials with tailored functionalities.
Mechanism of Action
The mechanism by which 6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide exerts its effects involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its biological activity, as it can form bonds with various biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in disease processes, such as proteases or kinases.
Receptors: It can bind to specific receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: This compound is structurally similar but has a methyl group at the 2-position, which can affect its biological activity.
6-Bromo-3H-imidazo[4,5-b]pyridine: Another related compound with a different substitution pattern, leading to distinct properties and applications.
Uniqueness: 6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-bromo-4-hydroxyimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-5-6(9-3-8-5)10(11)2-4/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUOIZZEGULRKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N2)N(C=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509742 | |
Record name | 6-Bromo-4H-imidazo[4,5-b]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83472-57-5 | |
Record name | 6-Bromo-4H-imidazo[4,5-b]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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